2-Bromobenzylzinc bromide
Overview
Description
2-Bromobenzylzinc bromide is an organozinc compound with the molecular formula C7H6Br2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobenzylzinc bromide can be synthesized through the reaction of 2-bromobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C7H6Br2+Zn→C7H6BrZnBr
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is extensively used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products:
Aryl and Alkyl Derivatives: The primary products of reactions involving this compound are various aryl and alkyl derivatives, depending on the nature of the coupling partner.
Scientific Research Applications
2-Bromobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: The compound is utilized in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It finds applications in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 2-bromobenzylzinc bromide primarily involves its role as a nucleophile in substitution and cross-coupling reactions. The zinc atom facilitates the transfer of the benzyl group to the electrophilic partner, forming a new carbon-carbon bond. The process typically involves the formation of a transient organopalladium intermediate in the case of palladium-catalyzed reactions.
Comparison with Similar Compounds
Benzylzinc Bromide: Similar in structure but lacks the bromine substituent on the benzene ring.
2-Chlorobenzylzinc Bromide: Contains a chlorine atom instead of a bromine atom on the benzene ring.
2-Iodobenzylzinc Bromide: Contains an iodine atom instead of a bromine atom on the benzene ring.
Uniqueness: 2-Bromobenzylzinc bromide is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in various reactions. The bromine substituent can also participate in additional reactions, providing further synthetic versatility.
Properties
IUPAC Name |
1-bromo-2-methanidylbenzene;bromozinc(1+) | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWAMZSHJOIPLU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Br.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408054 | |
Record name | 2-Bromobenzylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307496-27-1 | |
Record name | 2-Bromobenzylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.